4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one
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Overview
Description
4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one is an organic compound with a unique structure that includes both bromomethyl and hydroxymethyl functional groups attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of photochemical methods, where the reaction is carried out under illumination, can also be employed to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base to neutralize the by-products.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products include various substituted dioxolanes depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols or other reduced forms of the original compound.
Scientific Research Applications
4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for selective substitution reactions. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-7-methoxycoumarin: Used as a fluorescence marker for aromatic and heterocyclic acids.
4-Bromobenzyl bromide: Used in the preparation of biaryl libraries and other synthetic applications.
Uniqueness
4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one is unique due to the presence of both bromomethyl and hydroxymethyl groups on a dioxolane ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(bromomethyl)-5-(hydroxymethyl)-1,3-dioxol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO4/c6-1-3-4(2-7)10-5(8)9-3/h7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXWLAZYVHEBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(OC(=O)O1)CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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